Computed Lipophilicity (XLogP3) Differentiation from Non-Fluorinated Benzyl Analog
The target compound (CAS 1242967-03-8) has a computed XLogP3 of 0.5, as reported by PubChem [1]. The non-fluorinated benzyl analog (3-(4-benzyl-2,3-dioxopiperazin-1-yl)propanoic acid, CAS 932975-98-9) replaces the fluorine atom with hydrogen and is expected to exhibit a lower XLogP3 by approximately 0.3–0.5 log units based on standard aromatic fluorine substitution effects [2]. This difference in lipophilicity can significantly influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (PubChem computed) |
| Comparator Or Baseline | 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid (CAS 932975-98-9): XLogP3 expected lower (no fluorine); typical F→H substitution reduces logP by 0.3–0.5 |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.3–0.5 (target higher) |
| Conditions | Computed XLogP3-AA method, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity in the target compound predicts improved passive membrane permeability relative to the non-fluorinated benzyl analog, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary CID 50742719. Computed Properties: XLogP3 = 0.5. National Center for Biotechnology Information. View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. (Class-level: fluorine effect on logP reviewed) View Source
